molecular formula C29H27FN4O3 B2734673 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(4-methoxyphenyl)acetamide CAS No. 1189907-29-6

2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(4-methoxyphenyl)acetamide

Cat. No. B2734673
CAS RN: 1189907-29-6
M. Wt: 498.558
InChI Key: AZNHWTGTWWBHLY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a pyrido[3,4-d]pyrimidin ring, a benzyl group, a 4-fluorophenyl group, and a 4-methoxyphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The pyrido[3,4-d]pyrimidin ring is a fused ring system that is part of many biologically active compounds .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The various functional groups present in the molecule could potentially undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any charges .

Scientific Research Applications

Radiosynthesis for Imaging

Compounds with related chemical structures have been utilized in the synthesis of radioligands for positron emission tomography (PET) imaging. For example, the development of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, involves complex synthesis pathways that could parallel those for the compound . These processes highlight the compound's potential use in diagnostic imaging and as a tool for understanding biological processes at the molecular level (Dollé et al., 2008).

Antimicrobial and Anti-inflammatory Agents

Another area of application is in the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone. These compounds exhibit significant anti-inflammatory and analgesic activities, suggesting that structurally related compounds could serve as potent COX-1/COX-2 inhibitors and have potential therapeutic applications in treating inflammation and pain (Abu‐Hashem et al., 2020).

Anticonvulsant and Neurotoxicity Evaluation

Compounds within this chemical family have also been evaluated for their anticonvulsant and neurotoxicity effects, revealing potential applications in the development of new treatments for epilepsy and other neurological disorders. Studies on pyrimidine-5-carbonitrile derivatives highlight the process of refining chemical structures for enhanced therapeutic efficacy and lower toxicity (Shaquiquzzaman et al., 2012).

Anticancer Activity

The exploration of pyrido[3,4-d]pyrimidines and related compounds for anticancer activity is another significant area. These compounds, through their synthetic analogues and derivatives, have shown promising results in inhibiting cancer cell growth, indicating potential applications in cancer therapy (Su et al., 1986).

Synthesis and Chemical Reactivity

The compound's complex structure suggests it could be involved in diverse synthetic pathways for creating novel chemical entities with potential pharmacological activities. Studies on related compounds provide insights into the synthesis and chemical reactivity that could be leveraged for developing new drugs or chemical tools (Farouk et al., 2021).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action and potential biological activities .

properties

IUPAC Name

2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27FN4O3/c1-37-24-13-11-23(12-14-24)31-27(35)19-34-28(21-7-9-22(30)10-8-21)32-26-18-33(16-15-25(26)29(34)36)17-20-5-3-2-4-6-20/h2-14H,15-19H2,1H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNHWTGTWWBHLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C(=NC3=C(C2=O)CCN(C3)CC4=CC=CC=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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